Benzamida-15N

Descripción general

Descripción

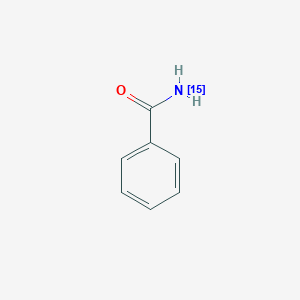

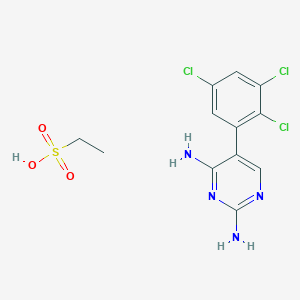

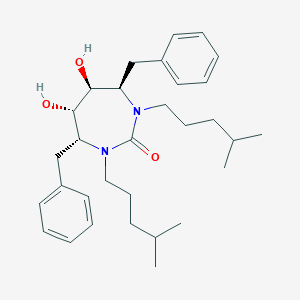

Benzamide-15N is a nitrogen-15 labeled aromatic amide with the molecular formula C6H5CO15NH2. It is a derivative of benzamide where the nitrogen atom is isotopically enriched with nitrogen-15. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.

Aplicaciones Científicas De Investigación

Benzamide-15N is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of nitrogen-containing drugs.

Industry: Applied in the synthesis of isotopically labeled compounds for use in various industrial processes.

Mecanismo De Acción

Target of Action

Benzamide-15N, a 15N-labeled Benzamide , primarily targets poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.

Mode of Action

Benzamide-15N interacts with its target, PARP, by inhibiting its activity . The inhibition of PARP leads to changes in the DNA repair mechanisms of the cell, which can influence cell survival and genomic stability .

Biochemical Pathways

The primary biochemical pathway affected by Benzamide-15N is the DNA repair pathway . By inhibiting PARP, Benzamide-15N can disrupt the normal functioning of this pathway, leading to potential effects on cell survival and genomic stability .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of Benzamide-15N’s action primarily involve changes in DNA repair mechanisms. By inhibiting PARP, Benzamide-15N can potentially influence cell survival and genomic stability .

Análisis Bioquímico

Biochemical Properties

Benzamide-15N interacts with various enzymes and proteins. For instance, benzimidazole substituted benzamide analogues have been found to act as allosteric activators of human glucokinase . In another study, benzamide derivatives were found to target the bacterial cell division protein FtsZ .

Cellular Effects

Benzamide-15N has significant effects on various types of cells and cellular processes. For instance, benzamide derivatives have been found to target the cell division protein FtsZ, affecting the process of bacterial cell division .

Molecular Mechanism

The molecular mechanism of Benzamide-15N involves its interactions with biomolecules and its impact on gene expression. For instance, benzamide derivatives have been found to inhibit the enzymes acetylcholinesterase (AChE) and β-secretase (BACE1) .

Temporal Effects in Laboratory Settings

The effects of Benzamide-15N can change over time in laboratory settings. For instance, the dynamic structure of benzamide, which includes Benzamide-15N, is controlled by two independent factors: hindered internal rotation of the NH2 group around the C(O)–N bond and of the amide group as a whole relative to the benzene ring .

Dosage Effects in Animal Models

The effects of Benzamide-15N can vary with different dosages in animal models. For instance, allosteric activators of human glucokinase, which include benzimidazole substituted benzamide analogues, have shown significant hypoglycemic effects for therapy of type-2 diabetes (T2D) in animal as well as human models .

Metabolic Pathways

Benzamide-15N is involved in various metabolic pathways. For instance, a 15N metabolic labeling-TMT multiplexing approach has been developed for the accurate quantification and comparison of multiple samples simultaneously .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzamide-15N can be synthesized through the reaction of benzoic acid with ammonia-15N. The reaction typically involves heating benzoic acid with ammonia-15N in the presence of a dehydrating agent such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2). The reaction conditions usually require temperatures ranging from 100°C to 150°C to facilitate the formation of benzamide-15N.

Industrial Production Methods: In an industrial setting, benzamide-15N can be produced by reacting benzoic acid with ammonia-15N gas under controlled conditions. The process involves the use of high-pressure reactors to ensure efficient conversion and high yield of the desired product. The reaction is typically carried out at elevated temperatures and pressures to optimize the production rate.

Types of Reactions:

Oxidation: Benzamide-15N can undergo oxidation reactions to form benzoic acid-15N. Common oxidizing agents used in these reactions include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction of benzamide-15N can yield benzylamine-15N. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Benzamide-15N can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Substitution: Hydroxide ions (OH-) in aqueous solution or alkoxide ions (RO-) in alcoholic solution.

Major Products Formed:

Oxidation: Benzoic acid-15N.

Reduction: Benzylamine-15N.

Substitution: Various substituted benzamides depending on the nucleophile used.

Comparación Con Compuestos Similares

Benzamide: The non-labeled version of benzamide-15N, used in similar applications but without the isotopic labeling.

Benzamidine: An analog of benzamide with an amidine functional group, used as a protease inhibitor in biochemical research.

Benzoic acid: The oxidized form of benzamide, commonly used as a preservative and in the synthesis of various organic compounds.

Uniqueness of Benzamide-15N: Benzamide-15N’s uniqueness lies in its nitrogen-15 isotopic labeling, which allows for precise tracking and analysis in scientific research. This isotopic enrichment provides a distinct advantage in studies involving NMR spectroscopy, metabolic tracing, and pharmacokinetics, making it a valuable tool in various fields of research.

Propiedades

IUPAC Name |

(15N)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9)/i8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDAEFPNCMNJSK-VJJZLTLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40479998 | |

| Record name | Benzamide-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31656-62-9 | |

| Record name | Benzamide-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31656-62-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural insights can be derived from 15N NMR regarding the electronic effects of substituents in benzamide derivatives?

A1: Heteronuclear NMR studies, particularly 13C, 15N, and 17O cross-correlations, provide valuable insights into the electronic influence of substituents on the benzamide structure. Research has shown a strong correlation between 15N chemical shifts and substituent constants (σx) in 4-substituted benzamide derivatives []. This suggests that the 15N NMR chemical shift is sensitive to the electronic effects of substituents, making it a useful tool for probing structure-activity relationships. Conversely, 13C chemical shifts, specifically for the carbonyl carbon, did not correlate well with σx values []. This difference in behavior between 13C and 15N shifts suggests a distinct influence of substituents on the electronic environment of the carbonyl carbon compared to the amide nitrogen in the excited state.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole](/img/structure/B123767.png)

![Benzyl-[2-[5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyethyl]-dimethylazanium;iodide](/img/structure/B123772.png)

![5,11-Dihydro-2-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123788.png)

![5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123797.png)

![5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123798.png)